molecular formula C13H11ClN2OS B2888551 (2E)-2-[(4-chlorophenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one CAS No. 152407-94-8

(2E)-2-[(4-chlorophenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

Cat. No.: B2888551
CAS No.: 152407-94-8
M. Wt: 278.75
InChI Key: SLSVLUMPNXGBKZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-[(4-chlorophenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one features a bicyclic core comprising a thiazole ring fused to a pyrimidinone moiety. The (4-chlorophenyl)methylidene substituent at the 2-position introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c14-10-4-2-9(3-5-10)8-11-12(17)16-7-1-6-15-13(16)18-11/h2-5,8H,1,6-7H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSVLUMPNXGBKZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=O)C(=CC3=CC=C(C=C3)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C2N(C1)C(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[(4-chlorophenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a thiazolopyrimidine derivative known for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and anticonvulsant effects, along with relevant case studies and research findings.

  • Chemical Formula : C13H11ClN2OS
  • Molecular Weight : 278.76 g/mol
  • CAS Number : 152407-94-8

Anticancer Activity

Thiazolopyrimidines are recognized for their anticancer properties due to their ability to inhibit tumor cell proliferation. Studies have shown that compounds within this class can induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key proteins involved in cell cycle regulation and apoptosis. For instance, compounds similar to this compound have been shown to interact with Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that a structurally related thiazolopyrimidine exhibited IC50 values less than that of doxorubicin against A-431 and Jurkat cells . This indicates a promising therapeutic index for thiazolopyrimidines in cancer treatment.

Anticonvulsant Activity

Research has also highlighted the anticonvulsant potential of thiazolopyrimidine derivatives.

  • Experimental Models : In picrotoxin-induced convulsion models, certain thiazolopyrimidines showed significant anticonvulsant activity. The protective index (PI) was calculated based on median effective doses (ED50) and median toxic doses (TD50) .
  • Findings :
    • Compounds with similar structures demonstrated effective inhibition of seizures with ED50 values indicating strong anticonvulsant properties . The presence of specific substituents on the phenyl ring was crucial for enhancing activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureEffect on Activity
Chlorine SubstitutionEnhances lipophilicity and bioavailability
Thiazole RingEssential for cytotoxic activity
Methyl Group at Position 4Increases anticancer efficacy

Research Findings

Recent studies have focused on the synthesis and evaluation of new thiazolopyrimidine derivatives:

  • Synthesis : New derivatives were synthesized with varying substitutions on the thiazole and pyrimidine rings. These compounds were evaluated for their biological activities .
  • In Vitro Studies : Various derivatives showed promising results in inhibiting cancer cell lines and demonstrated low toxicity profiles compared to standard chemotherapeutics .

Comparison with Similar Compounds

Structural Analogues and Derivatives

A comparative analysis of structurally related compounds reveals key differences in substituents, ring systems, and biological activities:

Compound Molecular Formula Key Substituents/Modifications Biological Activity Synthesis Method Key Findings
Target compound: (2E)-2-[(4-Chlorophenyl)methylidene]thiazolo[3,2-a]pyrimidin-3-one C₁₄H₁₀ClN₃OS (inferred) 4-Chlorophenylmethylidene, thiazolo-pyrimidinone core Not explicitly reported Likely via condensation or cycloaddition Structural similarity to bioactive derivatives suggests therapeutic potential
(2E)-2-[(4-Chlorophenyl)methylidene]thiazolo[3,2-a]benzimidazol-3-one C₁₆H₁₀ClN₃OS Benzimidazole instead of pyrimidinone Anticancer, antimicrobial Condensation of thiazolo precursors Demonstrated activity in medicinal chemistry studies; improved stability
Spiro thiazolo[3,2-a]pyrimidines (e.g., 2a–2j) Variable (e.g., C₁₈H₁₆N₄O₂S) Spiro architecture via 1,3-dipolar cycloaddition High stereoselectivity Cycloaddition with azomethine ylides Enhanced stereoselectivity and regioselectivity in synthesis
Thiophene-substituted derivative () C₂₀H₁₆ClNO₃S₂ Thiophene at 5-position, 4-chlorobenzylidene Not reported Multi-step condensation Improved solubility due to ester functionalization
Propenylidene-substituted derivative () C₂₆H₂₃N₃O₃S 4-Methylphenyl, propenylidene chain Not reported Condensation with α,β-unsaturated ketones Enhanced electronic properties from conjugated substituents
Thieno-fused thiazolo[3,2-a]pyrimidinones () C₁₀H₆N₂OS₂ Thieno ring fusion Antifungal, antioxidant Reaction with 2-bromothiazole Heteroatom inclusion improves binding to biological targets
Thiadiazolo[3,2-a]pyrimidinone with furan () C₁₈H₁₃ClN₄O₂S₂ Thiadiazole core, furan substituent Not reported Multi-step heterocyclization Structural uniqueness may confer niche reactivity

Key Trends and Insights

Substituent Effects :

  • The 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability, as seen in analogs from and .
  • Electron-withdrawing groups (e.g., nitro in ) can alter electronic density, affecting binding affinity but may compromise Lipinski's rule compliance .

Thieno or thiophene incorporation (Evidences 7, 12) introduces sulfur-mediated interactions, beneficial for antifungal activity .

Synthetic Strategies: Cycloaddition reactions () enable stereoselective spiro compound formation, critical for chiral drug development . Condensation with enaminones or α,β-unsaturated ketones (Evidences 6, 14) is a common route for thiazolo-pyrimidine derivatives .

Analytical Characterization :

  • X-ray crystallography () and NMR () are standard for confirming regiochemistry and stereoselectivity .
  • Software suites like SHELX () and WinGX () are pivotal for structural refinement .

Q & A

Q. What are the key synthetic strategies for preparing thiazolo[3,2-a]pyrimidin-3-one derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the thiazole ring, followed by condensation with a pyrimidinone precursor. For example, the introduction of a 4-chlorophenyl group can be achieved via Knoevenagel condensation using 4-chlorobenzaldehyde under acidic or basic conditions . Optimization includes:
  • Temperature Control : Reactions often require reflux in polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst Selection : Lewis acids like ZnCl₂ or organocatalysts (e.g., piperidine) improve yield in condensation steps .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the pure (2E)-isomer .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR identifies protons on the thiazole ring (δ 6.5–7.5 ppm) and the (4-chlorophenyl)methylene group (δ 7.2–7.8 ppm). Coupling constants (J = 12–16 Hz) confirm the (E)-configuration .
  • ¹³C NMR resolves carbonyl carbons (δ 160–170 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS) : Exact mass confirms the molecular formula (e.g., [M+H]⁺ at m/z 347.0452 for C₁₄H₁₀ClN₃OS) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved for substituted analogs?

  • Methodological Answer : Discrepancies may arise from dynamic stereochemistry or solvent effects. To resolve:
  • Variable Temperature NMR : Identifies conformational changes by observing signal splitting at low temperatures .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., resolving E/Z isomerism in the methylidene group) .
  • DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate geometry .

Q. What strategies are effective for elucidating the mechanism of action in biological assays?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography with a biotinylated analog to pull down protein targets from cell lysates .
  • Enzyme Inhibition Assays : Screen against kinase panels (e.g., EGFR or CDK2) using fluorescence polarization to measure IC₅₀ values .
  • Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., halogen bonding with 4-chlorophenyl to kinase hinge regions) .

Q. How can structure-activity relationships (SAR) be systematically studied for this scaffold?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to assess electronic effects .
  • Biological Testing : Compare IC₅₀ values across analogs in cytotoxicity assays (e.g., MTT on HeLa cells) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and bioactivity .

Contradictions and Validation

  • Synthetic Yield Discrepancies : reports Grignard reagents for substitutions, while uses nucleophilic catalysts. To validate, replicate both methods under inert atmospheres and compare yields via HPLC .
  • Biological Activity Variability : Differences in cell-line sensitivity (e.g., HeLa vs. MCF-7) may explain contradictory IC₅₀ values. Standardize assays using CLSI guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.